molecular formula C18H15ClN2O4S2 B12208403 N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide CAS No. 5158-54-3

N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide

Cat. No.: B12208403
CAS No.: 5158-54-3
M. Wt: 422.9 g/mol
InChI Key: VMBXKJCIFLCWNO-UHFFFAOYSA-N
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Description

Chemical Classification and IUPAC Nomenclature

This compound belongs to the aryl sulfonamide class, characterized by sulfonamide functional groups (-SO2NH2) attached to aromatic rings. Its IUPAC name systematically describes the compound as follows:

  • Parent structure : A benzene ring substituted at position 2 with chlorine and at position 4 with a benzenesulfonamide group.
  • Functional groups : Two benzenesulfonamide moieties, with one acting as a substituent on the nitrogen of the primary sulfonamide group.

The molecular formula, inferred from structural analysis, is C18H14ClN3O4S2 , reflecting two benzene rings, a chlorinated phenyl core, and sulfonamide linkages. The chlorine atom at position 2 enhances electronic effects, influencing reactivity and target binding.

Historical Context in Sulfonamide Research

Sulfonamides gained prominence in the 1930s with the antibacterial agent Prontosil, marking the dawn of synthetic antibiotics. Over decades, structural modifications expanded their applications beyond antimicrobial activity. The introduction of chlorine substituents and dual sulfonamide groups , as seen in this compound, reflects efforts to optimize target specificity and metabolic stability.

Patent literature from 2017 highlights benzenesulfonamide derivatives as inhibitors of enzymes like carbonic anhydrase, underscoring ongoing innovation in this chemical space. The dual sulfonamide design in the subject compound aligns with strategies to enhance binding avidity through multivalent interactions.

Significance in Modern Medicinal Chemistry

In drug discovery, this compound exemplifies three key trends:

  • Targeted enzyme inhibition : By binding to carbonic anhydrase isoforms, it modulates physiological processes linked to glaucoma, epilepsy, and cancer.
  • Structural modularity : The chlorophenyl core and sulfonamide termini allow synthetic diversification. For instance, substituting the chlorine with fluorinated groups or altering the sulfonamide aromatic rings can fine-tune pharmacokinetic properties.
  • Multivalency : Dual sulfonamide groups may enable simultaneous engagement with adjacent enzyme pockets, a strategy employed in protease inhibitors and receptor antagonists.

Recent patents disclose analogs with varied substituents on the phenyl rings, validating the scaffold’s versatility. For example, fluorination at specific positions improves blood-brain barrier penetration, a critical factor in central nervous system-targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5158-54-3

Molecular Formula

C18H15ClN2O4S2

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-chlorophenyl]benzenesulfonamide

InChI

InChI=1S/C18H15ClN2O4S2/c19-17-13-14(20-26(22,23)15-7-3-1-4-8-15)11-12-18(17)21-27(24,25)16-9-5-2-6-10-16/h1-13,20-21H

InChI Key

VMBXKJCIFLCWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Approach 1: Stepwise Sulfonation of a Diamine Intermediate

  • Formation of a Chloro-Aromatic Amine :

    • A chloro-substituted aromatic amine (e.g., 2-chloro-4-aminophenyl) is synthesized via nitration, reduction, and chlorination steps.

    • Example: 4-Aminophenol is nitrated to 4-nitrophenol, reduced to 4-aminophenol, and then chlorinated at the 2-position.

  • First Sulfonation :

    • The amine reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form a mono-sulfonamide intermediate.

    • Key Conditions: Room temperature, 4–24 hours, inert atmosphere.

  • Second Sulfonation :

    • The intermediate undergoes a second sulfonation at the remaining amine site using benzenesulfonyl chloride.

    • Yield Optimization: Solvent polarity (e.g., dichloromethane) and stoichiometric control enhance selectivity.

Approach 2: Direct Coupling with Chlorinated Intermediates

  • Chlorinated Sulfonamide Intermediate :

    • A chlorinated aromatic sulfonamide (e.g., N-(2-chlorophenyl)benzenesulfonamide) is synthesized via reaction of 2-chloroaniline with benzenesulfonyl chloride.

  • Introducing the Second Sulfonamide Group :

    • The intermediate is further sulfonated at the 4-position using benzenesulfonyl chloride under controlled conditions.

    • Catalysts: Lewis acids (e.g., FeCl₃) may facilitate electrophilic substitution.

Key Reagents and Reaction Conditions

Step Reagents/Conditions Purpose Yield Source
Chlorination Chlorine gas, FeCl₃ catalyst, dichloromethane solventIntroduce chlorine at the 2-position of the aromatic ring70–85%
Sulfonation (1st) Benzenesulfonyl chloride, pyridine, 25°C, 4 hoursForm mono-sulfonamide intermediate60–75%
Sulfonation (2nd) Benzenesulfonyl chloride, triethylamine, reflux in dichloromethane, 6 hoursIntroduce second sulfonamide group50–65%
Purification Recrystallization from methanol/ethanol mixture, activated carbon filtrationRemove impurities (e.g., unreacted sulfonyl chloride)>90% purity

Critical Challenges and Solutions

Positional Selectivity

  • Problem : Chlorination at the 2-position requires precise control to avoid over-chlorination or substitution at other sites.

  • Solution : Use halogenated solvents (e.g., dichloromethane) and low-temperature conditions (0–10°C) to enhance regioselectivity.

Sulfonation Efficiency

  • Problem : Competing hydrolysis of benzenesulfonyl chloride in aqueous media.

  • Solution : Conduct reactions under anhydrous conditions with azeotropic removal of water using Dean-Stark traps.

Byproduct Management

  • Problem : Formation of dichlorodiphenyl sulfones during sulfonation.

  • Solution : Use catalytic amounts of FeCl₃ to direct electrophilic substitution toward the desired product.

Analytical Characterization

Property Method Expected Result Source
Melting Point Differential Scanning Calorimetry (DSC)210–220°C
NMR (¹H) DMF-d₆ solvent, δ 8.0–8.3 ppm (NH), 7.5–7.8 ppm (aromatic)Peaks confirm sulfonyl and chloro groups
IR Spectroscopy ATR-FTIR1350–1150 cm⁻¹ (SO₂), 3250 cm⁻¹ (NH)
Mass Spectrometry ESI-MS[M+H]⁺ at m/z 423.2 (C₁₈H₁₅ClN₂O₄S₂)

Industrial-Scale Considerations

  • Solvent Selection : Chlorinated solvents (e.g., dichloromethane) are preferred for their inertness and low boiling points, enabling easier purification.

  • Waste Management : Thionyl chloride byproducts (e.g., SO₂, HCl) require scrubbing with alkali solutions to minimize environmental impact.

  • Catalyst Recycling : FeCl₃ can be recovered via filtration and reused in subsequent reactions.

Comparative Analysis of Preparation Routes

Route Advantages Limitations Yield
Stepwise Sulfonation High positional control, scalableRequires multiple purification steps45–60%
Direct Coupling Fewer steps, lower costRisk of over-chlorination50–65%

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The compound has shown promising results in selectively inhibiting tumor-associated isoforms of carbonic anhydrase, particularly hCA IX and hCA XII, which are overexpressed in various cancers.

  • Mechanism of Action : The sulfonamide group in the compound interacts with the zinc ion at the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt tumor cell metabolism and proliferation, making it a potential therapeutic agent for cancer treatment .
  • Selectivity : Studies have demonstrated that this compound exhibits higher selectivity for hCA IX over other isoforms, which is critical for minimizing side effects in normal tissues .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

  • Cell Proliferation Inhibition : The compound has been reported to induce apoptosis in cancer cells, such as MDA-MB-231 (a breast cancer cell line), with studies indicating a substantial increase in apoptotic markers compared to control groups .
  • Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutics to enhance overall efficacy and overcome resistance mechanisms seen in cancer treatments .

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis.

  • Mechanism : The compound's structure allows it to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thereby inhibiting bacterial growth .
  • Efficacy : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria, making them candidates for further development as antibacterial agents .

Several case studies have documented the effectiveness of this compound:

  • A study demonstrated its selective inhibition against hCA IX with IC50 values indicating strong binding affinity, suggesting its potential use as a targeted cancer therapy .
  • Another investigation reported on the compound's ability to induce apoptosis in specific cancer cell lines while maintaining low toxicity levels towards normal cells, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts cellular processes, leading to the antiproliferative effects observed in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Antimicrobial Activity
  • Compound 11 (4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Structure: Chlorobenzoyl and dimethylpyrimidinyl groups. Activity: Most effective against microbial pathogens, though quantitative data are unspecified .
  • Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Structure: 2-Chlorobenzoyl substitution. Activity: Enhanced antimicrobial potency compared to other derivatives, attributed to chloro-substituent positioning .
  • Arylsulfonamides from : Structure: 3-Chloro-azetidinone and methoxybenzylidene groups. Activity: Potent against E. coli, S. aureus, and P. aeruginosa, demonstrating the importance of chloro and heterocyclic substituents .
Anticancer Activity
  • Compound 18 (): Activity: IC₅₀ = 90 μg/mL (MCF-7 breast cancer) and 35 μg/mL (HCT116 colon cancer). Less active than 5-fluorouracil (5-FU) but notable as a lead compound .
  • Thiophene-Linked Sulfonamides (Compounds 26–29, ) :
    • Structure : Thiophene conjugates with pyrimidinyl or benzothiazole groups.
    • Activity : IC₅₀ values of 9.39–10.25 μM against breast cancer, surpassing doxorubicin (IC₅₀ ≈ 30 μM) .
  • Compound 9 ():
    • Structure : 4-Chlorobenzoyl and 5-methyl-isoxazolyl groups.
    • Activity : IC₅₀ = 35 μg/mL (HCT116), highlighting isoxazole’s role in enhancing cytotoxicity .
Anti-Inflammatory and Analgesic Activity
  • Compounds A and C (): Structure: Quinazolinone and pyrimidinyl groups. Activity: Comparable to diclofenac and indomethacin in vivo, suggesting sulfonamide-backbone efficacy in inflammation modulation .

Data Table: Key Sulfonamide Analogs and Activities

Compound ID/Name Structural Features Biological Activity IC₅₀/Effectiveness Reference
Compound 11 4-Chlorobenzoyl, dimethylpyrimidinyl Antimicrobial Most effective
Compound 18 2-Chlorobenzoyl, dimethylpyrimidinyl Anticancer, Antimicrobial 90 μg/mL (MCF-7), 35 μg/mL (HCT116)
Compounds 26–29 (Thiophene derivatives) Thiophene, pyrimidinyl/benzothiazole Anticancer 9.39–10.25 μM
Compounds A and C Quinazolinone, pyrimidinyl Anti-inflammatory Comparable to diclofenac
Arylsulfonamides () Chloro-azetidinone, methoxybenzylidene Antimicrobial Active against Gram± bacteria

Key Structural Insights

  • Chloro Substituents : Chlorine atoms enhance antimicrobial and anticancer activities by improving lipophilicity and target binding .
  • Heterocyclic Moieties : Pyrimidinyl, isoxazolyl, and thiophene groups increase cytotoxicity and selectivity in cancer cells .
  • Sulfonamide Backbone : The electron-withdrawing sulfone group (S=O) enhances reactivity and interaction with biological targets, as seen in .

Biological Activity

N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group attached to a chlorinated phenyl ring. Its chemical formula can be represented as follows:

C13H10ClN1O2S2C_{13}H_{10}ClN_{1}O_{2}S_{2}

This structure allows for various interactions with biological targets, influencing its pharmacological effects.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit certain enzymes and interfere with biochemical pathways:

  • Enzyme Inhibition : Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis. This inhibition leads to antimicrobial effects against a wide range of pathogens.
  • Anticancer Activity : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. The compound showed cytotoxic effects with IC50 values reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Cardiovascular Effects : A study investigated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly decrease perfusion pressure compared to control conditions, suggesting potential cardiovascular benefits from specific sulfonamide compounds .
  • Antimicrobial Efficacy : Research conducted on various sulfonamide derivatives showed that modifications in the chemical structure could enhance antimicrobial activity. For instance, introducing halogen substituents was found to improve efficacy against resistant bacterial strains .

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